molecular formula C9H11N3 B1342636 (2-Azidopropyl)benzene CAS No. 823189-05-5

(2-Azidopropyl)benzene

Cat. No. B1342636
M. Wt: 161.2 g/mol
InChI Key: LDUSDJLJAUZKJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “(2-Azidopropyl)benzene”, involves retrosynthetic planning . The process includes identifying the substituents and recalling how each can be introduced .


Molecular Structure Analysis

Benzene, the core structure of “(2-Azidopropyl)benzene”, is a planar molecule with a hexagonal structure where all carbon-carbon bonds are equal in length . The carbon atoms are sp2 hybridized, and the remaining cyclic array of six p-orbitals overlap to generate six molecular orbitals, three bonding and three antibonding .


Chemical Reactions Analysis

Benzene, the base structure of “(2-Azidopropyl)benzene”, is unusually stable to chemical modification . It undergoes substitution reactions rather than addition reactions that are typical of alkenes . Benzene and its derivatives are useful in various fields such as health, laboratory synthesis, and other applications like rubber synthesis .


Physical And Chemical Properties Analysis

Benzene, the base structure of “(2-Azidopropyl)benzene”, is a planar molecule with each C-C bond being 1.39 Å in length and each bond angle being 120° . It has delocalized electrons above and below the plane of the ring, which makes benzene particularly stable .

Safety And Hazards

Benzene, the base structure of “(2-Azidopropyl)benzene”, is harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . It is also classified as a potential occupational carcinogen .

Future Directions

The future directions of benzene-based compounds like “(2-Azidopropyl)benzene” are promising. Wearable passive samplers are being developed for assessing environmental exposure to organic chemicals . Also, organic azides are emerging as potential catalysts for various reactions, particularly for benzene oxidation to phenol .

properties

IUPAC Name

2-azidopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-8(11-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSDJLJAUZKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597346
Record name (2-Azidopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Azidopropyl)benzene

CAS RN

823189-05-5
Record name (2-Azidopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HK Pak, J Han, M Jeon, Y Kim, Y Kwon… - …, 2015 - Wiley Online Library
Enamides were synthesized by a ruthenium‐catalyzed one‐pot, one‐step procedure from alkyl azides and acid anhydrides. The substrate scope includes not only secondary azides, …
NR Lee, G Zheng, M Leggas, V Janganati… - … of Pharmacology and …, 2019 - ASPET
Despite escalating methamphetamine use and high relapse rates, pharmacotherapeutics for methamphetamine use disorders are not available. Our iterative drug discovery program …
Number of citations: 4 jpet.aspetjournals.org
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
SK Talluri, A Sudalai - Tetrahedron, 2007 - Elsevier
An efficient enantioselective synthesis of (R)-selegiline has been achieved by two routes, via proline-catalyzed α-aminooxylation as well as α-amination of phenylpropanaldehyde as …
TS Kumar - 2007 - dspace.ncl.res.in
27 lady). Tropane alkaloids have also found use as CNS stimulants and are useful in treating poisoning cases, particularly anticholinesterase poisoning induced by organophosphorous …
Number of citations: 0 dspace.ncl.res.in
NB Kondekar, P Kumar - Synthetic Communications, 2011 - Taylor & Francis
Full article: Synthesis of (R)-Selegiline via Hydrolytic Kinetic Resolution Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …

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